

Precision Impurity Profiling: N-Demethylroxithromycin as a Reference Standard

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Compound of Interest

Compound Name: *N-Demethylroxithromycin*

CAS No.: 118267-18-8

Cat. No.: B138746

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[Application Note & Method Development Guide\[1\]](#)

Executive Summary

In the development of semi-synthetic macrolides, the rigorous control of related substances is mandated by ICH Q3A/B guidelines. **N-Demethylroxithromycin** (CAS: 118267-18-8), designated as EP Impurity F, represents a critical metabolite and degradation product of Roxithromycin.[1] Its formation involves the loss of a methyl group from the dimethylamino moiety of the desosamine sugar, a modification that significantly alters its pKa and retention behavior compared to the parent drug.

This guide provides a validated framework for using **N-Demethylroxithromycin** as a reference standard. It moves beyond generic recipes to offer a "first-principles" approach to method development, ensuring separation efficiency, accurate quantitation via Relative Response Factors (RRF), and definitive identification using LC-MS/MS.[1]

Reference Standard Profile

Before initiating analysis, the reference standard must be characterized to ensure data integrity.

Parameter	Specification / Data
Common Name	N-Demethylroxithromycin
Pharmacopoeial Designation	Roxithromycin EP Impurity F
CAS Number	118267-18-8
Chemical Formula	C ₄₀ H ₄₄ N ₂ O ₁₅
Molecular Weight	823.02 g/mol
Key Functional Groups	Oxime ether (chromophore), Secondary amine (pKa shift)
Storage	-20°C (Hygroscopic; store under inert gas if possible)
Solubility	Soluble in Acetonitrile, Methanol; Sparingly soluble in water

Handling Protocol:

- **Equilibration:** Allow the vial to reach room temperature before opening to prevent water condensation, which degrades the standard and alters weighing accuracy.
- **Stock Prep:** Dissolve in pure Acetonitrile (ACN) to minimize hydrolysis, then dilute with buffer for working standards.

The Analytical Challenge: Mechanistic Insight

Separating **N-Demethylroxithromycin** from Roxithromycin is chemically non-trivial due to their structural similarity.^[1] The only difference is a single methyl group (-CH₃) on the amino sugar.

^[1]

- **Hydrophobicity:** The loss of the methyl group makes Impurity F slightly less hydrophobic than the parent Roxithromycin. Expect Impurity F to elute earlier (smaller k') in Reverse Phase (RP) chromatography.^[1]

- Basicity & Tailing: Both compounds contain basic nitrogen atoms.[1] Residual silanols on silica columns can interact with these amines, causing peak tailing.[1]
 - Solution: Use a "End-capped" C18 column and an acidic mobile phase (pH 3.0–4.[1]0) to protonate the silanols (Si-OH) and the analytes, repelling them from the stationary phase surface.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine quantitation and purity testing.

System Configuration[4][5]

- Instrument: HPLC or UPLC with PDA (Photodiode Array) Detector.[1][2]
- Column: High-density C18, end-capped (e.g., Hypersil ODS or XBridge BEH C18), 250 x 4.6 mm, 5 μ m.[1]
- Temperature: 40°C (Critical for mass transfer kinetics of large macrolide molecules).[1]

Mobile Phase Strategy

- Mobile Phase A (Buffer): 0.05 M Potassium Dihydrogen Phosphate (KH_2PO_4), adjusted to pH 3.0 with dilute Orthophosphoric Acid.[1]
 - Why pH 3.0? Ensures the dimethylamino group is fully ionized, improving peak shape and solubility.
- Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

Gradient Method

Time (min)	% Buffer (A)	% ACN (B)	Flow (mL/min)	Phase
0.0	70	30	1.0	Equilibration
2.0	70	30	1.0	Isocratic Hold
20.0	40	60	1.0	Linear Ramp
25.0	40	60	1.0	Wash
26.0	70	30	1.0	Re-equilibration
35.0	70	30	1.0	End

Detection

- Wavelength: 205 nm (General detection) or 237 nm (Specific for Roxithromycin oxime chromophore).[1]
 - Recommendation: Use 237 nm for quantitation to minimize baseline noise from the mobile phase, as the oxime ether provides sufficient absorbance.

Protocol B: LC-MS/MS for Trace Identification

Objective: Definitive confirmation of Impurity F in complex matrices (e.g., stability samples, biological fluids).[1]

Note on Buffer Substitution: Phosphate buffers are non-volatile and will ruin a Mass Spectrometer. You must switch to a volatile buffer.

LC-MS Conditions[1][6]

- Mobile Phase A: 10 mM Ammonium Formate (pH 4.0 with Formic Acid).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Ionization: ESI Positive Mode (+ve).
- Mass Transitions (MRM):

- Roxithromycin: $[M+H]^+$ 837.5 → Fragments (e.g., 679.4, 158.1)[1]
- **N-Demethylroxithromycin**: $[M+H]^+$ 823.5 → Fragments (Loss of cladinose sugar, similar fragmentation pattern shifted by -14 Da).[1]

Protocol C: Establishing Relative Response Factors (RRF)

Objective: To accurately calculate the % impurity without needing a fresh standard curve for the impurity every time. This is a Self-Validating workflow.

The Logic: Impurity F may absorb UV light differently than the parent drug. Assuming a 1:1 response ratio leads to calculation errors.[1]

Step-by-Step RRF Determination

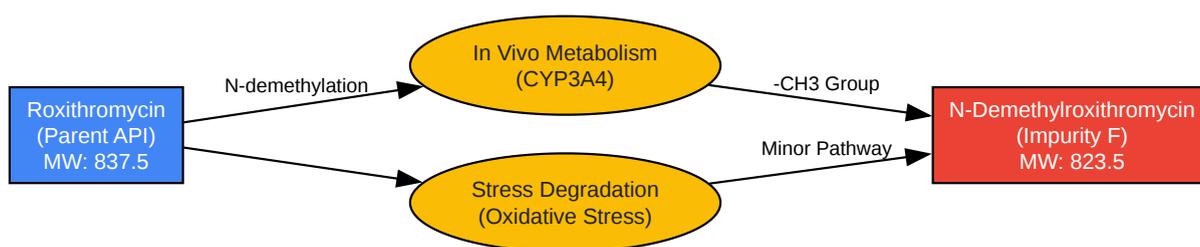
- Preparation:
 - Prepare a Roxithromycin Standard solution at 0.5 mg/mL (Solution A).[1]
 - Prepare an **N-Demethylroxithromycin** Standard solution at 0.5 mg/mL (Solution B).[1]
- Linearity Check: Dilute both A and B to three concentrations: 10 µg/mL, 50 µg/mL, and 100 µg/mL.
- Injection: Inject each level in triplicate using Protocol A.
- Calculation:
 - Calculate the Slope () of the calibration curve (Area vs. Concentration) for both compounds.
 - RRF Formula:
[1]
- Application:

(Note: If RRF is close to 1.0 (0.95–1.05), it may be negligible, but this must be experimentally proven first.)

Visualizing the Workflow

Diagram 1: Metabolic & Degradation Pathway

This diagram illustrates the structural relationship and the specific loss of the methyl group that defines the impurity.

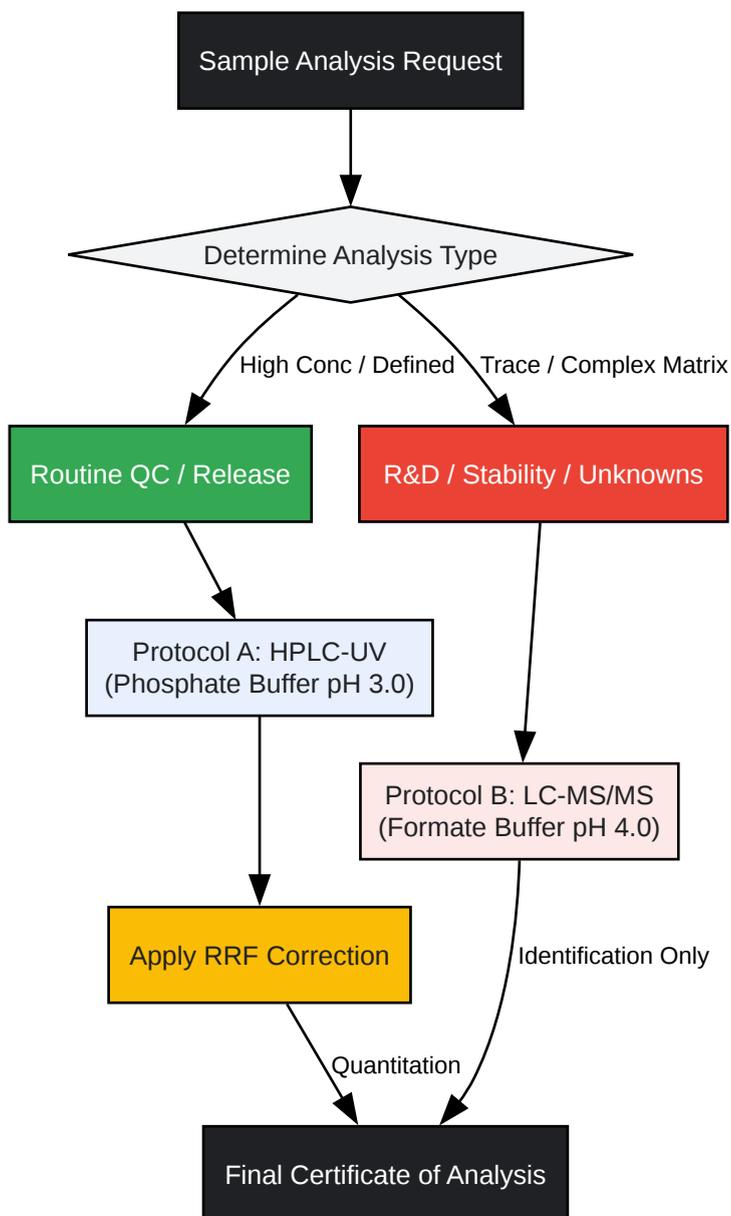


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Caption: Transformation of Roxithromycin to Impurity F via metabolic or oxidative demethylation.[1]

Diagram 2: Analytical Decision Matrix

A logic flow for selecting the correct protocol based on the stage of drug development.



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Caption: Decision tree for selecting HPLC vs. LC-MS based on analytical requirements.

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